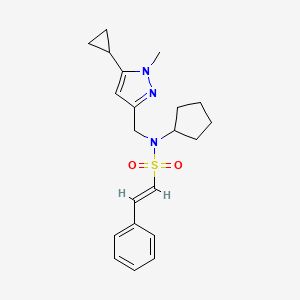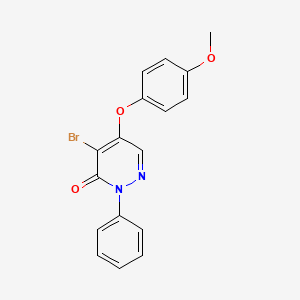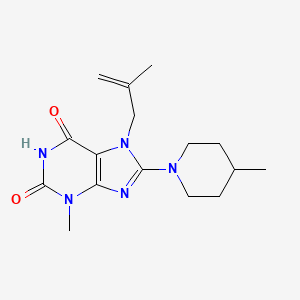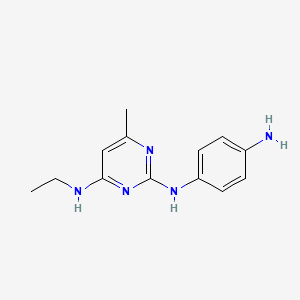![molecular formula C13H15N3O4S B2957687 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340859-13-3](/img/structure/B2957687.png)
2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sulfonamide Inhibitors and Their Therapeutic Potential
Sulfonamides, including compounds like 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide, have been extensively studied for their therapeutic applications across a variety of conditions. These compounds are a significant class of synthetic bacteriostatic antibiotics, with their therapeutic applications extending beyond antibacterial uses to include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and even in the treatment of glaucoma and Alzheimer’s disease. The versatility of sulfonamides stems from their ability to act as inhibitors for a wide range of enzymes and receptors, including tyrosine kinases, HIV protease-1, histone deacetylase 6, and several others involved in critical cellular processes. Their use as antiviral, anticancer, and anti-inflammatory agents highlights the broad potential of sulfonamides in therapeutic development (Gulcin & Taslimi, 2018).
Environmental Impact and Degradation
Research has also explored the environmental impact of sulfonamide compounds, focusing on their degradation and potential toxic effects. Studies on microbial degradation of polyfluoroalkyl chemicals have revealed that sulfonamide compounds can degrade into perfluoroalkyl and polyfluoroalkyl substances, which are persistent environmental pollutants with known toxic profiles. Understanding the biodegradability and environmental fate of these compounds is crucial for evaluating their safety and managing their use and disposal. The review by Liu and Avendaño (2013) sheds light on the quantitative and qualitative relationships between sulfonamide precursors and their degradation products, highlighting the importance of monitoring and managing the environmental presence of these compounds.
Antitumor Properties and Medicinal Chemistry
The antitumor properties of sulfonamides have been a subject of growing interest, with studies highlighting their potential in treating various cancers. The chemical and medicinal aspects of sulfonamides, including their synthesis, structure-activity relationship, and mechanism of action, underscore their significance in drug development. Research emphasizes the importance of the sulfonamide subunit in planning and synthesizing new drugs, with a focus on potential antitumor properties. This area of study is crucial for the development of new therapeutic agents with broad spectrum, high activity, and low toxicity (Azevedo-Barbosa et al., 2020).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-10-6-5-9(8-11(10)20-2)16-13-12(21(14,17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLTWHBMTFVPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
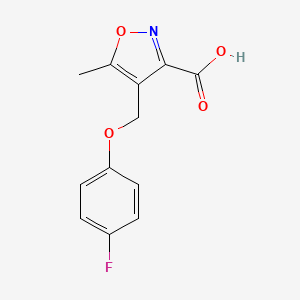
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2957606.png)
![5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
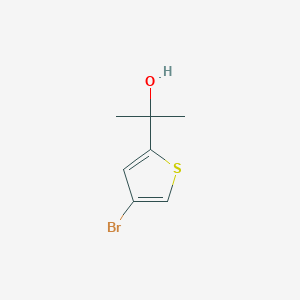
![1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2957612.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)
